N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate
Description
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is a versatile sialic acid intermediate used in the preparation of neuraminic acid derivatives. This compound is often present as the terminal sugar of glycoproteins and plays a crucial role in various biochemical processes .
Properties
CAS No. |
67670-69-3 |
|---|---|
Molecular Formula |
C20H28ClNO12 |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C20H28ClNO12/c1-9(23)22-16-14(31-11(3)25)7-20(21,19(28)29-6)34-18(16)17(33-13(5)27)15(32-12(4)26)8-30-10(2)24/h14-18H,7-8H2,1-6H3,(H,22,23)/t14-,15-,16+,17+,18+,20-/m0/s1 |
InChI Key |
QGJGGAMXXWIKJR-ZGRIBIJBSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)Cl)OC(=O)C |
Synonyms |
N-Acetyl-2-chloro-2-deoxy-β-neuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate; 5-(Acetylamino)-2-chloro-2,3,5-trideoxy-D-glycero-β-D-galacto-2-nonulopyranosonic Acid Methyl Ester 4,7,8,9-Tetraacetate; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is typically synthesized through organic synthesis methods. One common method involves reacting N-acetylneuraminic acid methyl ester with 2,3-di-O-acetyl-4,7,8,9-tetra-O-(2,2,2-trifluoroacetyl)mannitol . The reaction conditions often include the use of dry ice for transportation and storage at -20°C to maintain the compound’s stability .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar organic synthesis techniques on a larger scale, ensuring the purity and consistency required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves replacing the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions include various neuraminic acid derivatives, which are essential for further biochemical applications .
Scientific Research Applications
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is widely used in scientific research, including:
Chemistry: As an intermediate for synthesizing neuraminic acid derivatives.
Biology: Studying the mechanisms of neural cell recognition and virus attachment.
Medicine: Investigating potential therapeutic applications in treating viral infections.
Industry: Used in the production of glycoproteins and other biochemical compounds
Mechanism of Action
The compound exerts its effects by acting as a sialic acid intermediate, which is often present as the terminal sugar of glycoproteins. It plays a crucial role in cell-cell recognition, virus attachment, and other biochemical processes. The molecular targets and pathways involved include interactions with specific receptors on cell surfaces, facilitating various biological functions .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic Acid: Another sialic acid derivative with similar biochemical roles.
2-Deoxy-2,3-didehydro-N-acetylneuraminic Acid: A derivative used in studying enzyme mechanisms.
N-Glycolylneuraminic Acid: A sialic acid variant with different functional groups.
Uniqueness
N-Acetyl-2-chloro-2-deoxyneuraminic Acid Methyl Ester 4,7,8,9-Tetraacetate is unique due to its specific chlorine substitution, which provides distinct chemical properties and reactivity compared to other sialic acid derivatives .
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